

In-Depth Technical Guide: Physical Properties of Methyl 3,3-dimethoxycyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 3,3-dimethoxycyclobutane-1-carboxylate

Cat. No.: B1313132

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of **Methyl 3,3-dimethoxycyclobutane-1-carboxylate**. Due to the limited availability of experimentally determined data for this specific compound, this guide combines predicted values from computational models with generalized experimental protocols for the determination of key physical characteristics. This document is intended to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry and drug development.

Chemical Identity

Identifier	Value
IUPAC Name	methyl 3,3-dimethoxycyclobutane-1-carboxylate[1]
CAS Number	98231-07-3[1]
Molecular Formula	C ₈ H ₁₄ O ₄ [1]
Molecular Weight	174.19 g/mol [1]
Canonical SMILES	COC(=O)C1CC(C1)(OC)OC[1]
InChI Key	CHNARWNKXNPXOU-UHFFFAOYSA-N[1]

Predicted Physical Properties

The following table summarizes the computationally predicted physical properties for **Methyl 3,3-dimethoxycyclobutane-1-carboxylate**. These values are derived from established chemical informatics platforms and provide a useful estimation in the absence of comprehensive experimental data.

Property	Predicted Value
Boiling Point	191.2 ± 40.0 °C at 760 mmHg[2]
Density	1.09 ± 0.1 g/cm ³ [2]
Refractive Index	Not available

Experimental Protocols

While specific experimental data for **Methyl 3,3-dimethoxycyclobutane-1-carboxylate** is not readily available in the surveyed literature, the following sections detail generalized protocols for the determination of its key physical properties. These methodologies are standard in organic chemistry laboratories and can be readily adapted for the characterization of this compound.

Determination of Boiling Point

The boiling point of a liquid is a crucial physical constant for its identification and purity assessment. A common method for its determination on a microscale is the Thiele tube method.

Protocol:

- **Sample Preparation:** A small sample of **Methyl 3,3-dimethoxycyclobutane-1-carboxylate** (approximately 0.5 mL) is placed in a small test tube or a Durham tube.
- **Capillary Tube Insertion:** A capillary tube, sealed at one end, is placed open-end-down into the sample.

- **Apparatus Setup:** The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).
- **Heating:** The side arm of the Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
- **Observation:** The heat source is removed, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Measurement of Density

The density of a liquid can be determined using various methods, including the use of a pycnometer or a digital density meter.

Protocol using a Pycnometer:

- **Pycnometer Preparation:** A clean, dry pycnometer of a known volume is weighed accurately.
- **Sample Filling:** The pycnometer is filled with **Methyl 3,3-dimethoxycyclobutane-1-carboxylate**, ensuring no air bubbles are trapped. The temperature of the sample should be recorded.
- **Weighing:** The filled pycnometer is weighed again.
- **Calculation:** The density is calculated by dividing the mass of the sample (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.

Measurement of Refractive Index

The refractive index is another important physical property for the characterization of liquid compounds. It is typically measured using a refractometer.

Protocol:

- **Calibration:** The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

- **Sample Application:** A few drops of **Methyl 3,3-dimethoxycyclobutane-1-carboxylate** are placed on the prism of the refractometer.
- **Measurement:** The prism is closed, and the light source is adjusted. The refractive index is read from the instrument's scale. The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent.

Spectral Data

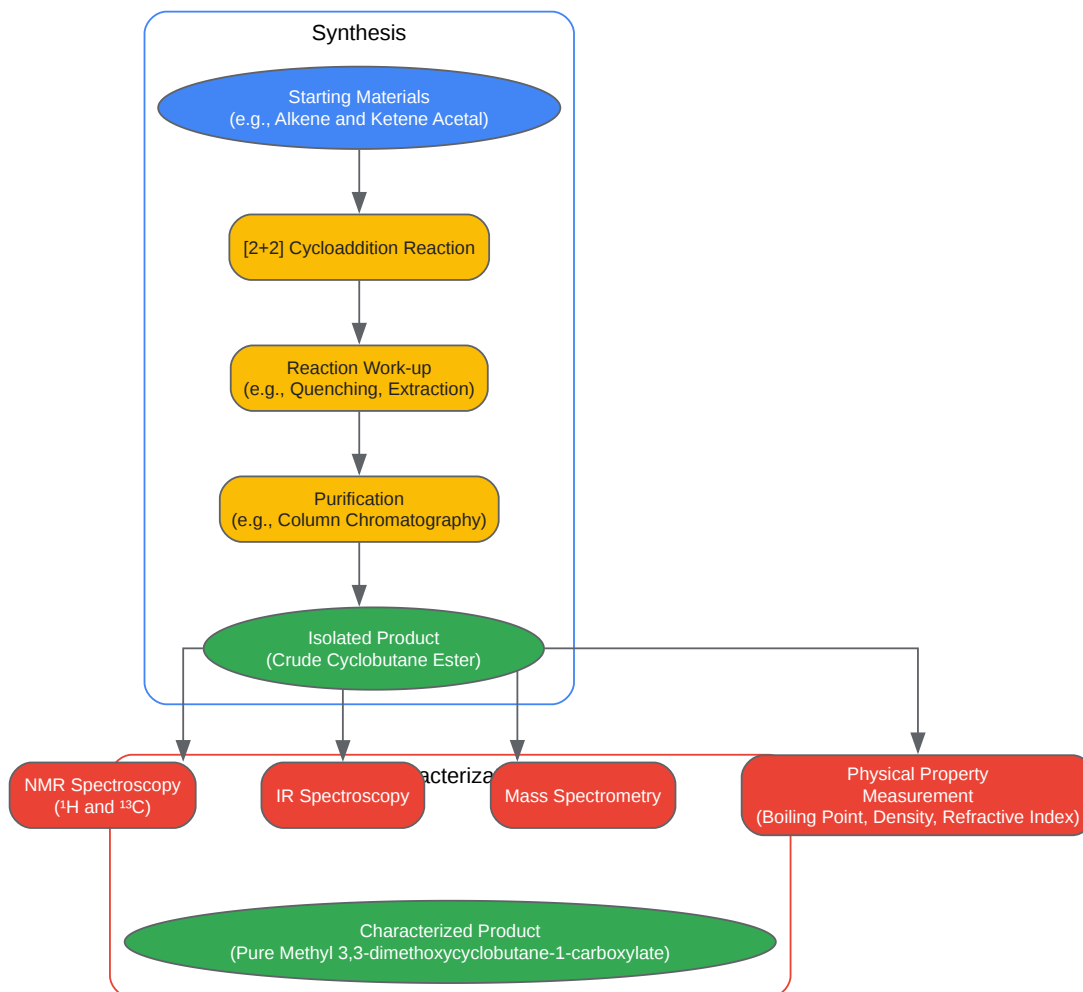
While specific spectra for **Methyl 3,3-dimethoxycyclobutane-1-carboxylate** are not available in public databases, the expected spectral characteristics can be inferred from its structure.

- **^1H NMR:** The proton NMR spectrum is expected to show signals corresponding to the methoxy groups ($\text{CH}_3\text{O}-$), the methyl ester group ($-\text{COOCH}_3$), and the protons on the cyclobutane ring. The chemical shifts and coupling patterns of the cyclobutane protons would provide valuable information about the stereochemistry of the molecule.
- **^{13}C NMR:** The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the ester, the quaternary carbon of the ketal, the carbons of the methoxy groups, the methyl carbon of the ester, and the methylene carbons of the cyclobutane ring.
- **Infrared (IR) Spectroscopy:** The IR spectrum would be characterized by a strong absorption band corresponding to the $\text{C}=\text{O}$ stretching of the ester group (typically around $1735\text{-}1750\text{ cm}^{-1}$). Absorptions for $\text{C}-\text{O}$ stretching of the ester and ether linkages, as well as $\text{C}-\text{H}$ stretching and bending vibrations for the alkyl groups, would also be present.

Representative Experimental Workflow

The synthesis of cyclobutane derivatives often involves a $[2+2]$ cycloaddition reaction. The following diagram illustrates a generalized workflow for the synthesis and characterization of a cyclobutane ester, which could be adapted for **Methyl 3,3-dimethoxycyclobutane-1-carboxylate**.

Generalized Workflow for Synthesis and Characterization of a Cyclobutane Ester



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Caption: Generalized workflow for the synthesis and characterization of a cyclobutane ester.

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References

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- 2. 3,3-Dimethoxycyclobutane-1-carboxylate methyl ester | 98231-07-3 [amp.chemicalbook.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Physical Properties of Methyl 3,3-dimethoxycyclobutane-1-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1313132#what-are-the-physical-properties-of-methyl-3-3-dimethoxycyclobutane-1-carboxylate]

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